1-(6-Methoxy-1H-indol-3-YL)ethan-1-amine
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Overview
Description
1-(6-Methoxy-1H-indol-3-YL)ethan-1-amine is a compound belonging to the indole family, characterized by the presence of an indole ring system Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxy-1H-indol-3-YL)ethan-1-amine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions. For instance, methanesulfonic acid (MsOH) can be used as a catalyst under reflux conditions in methanol to yield the desired indole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methoxy-1H-indol-3-YL)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl compounds to alcohols.
Substitution: Electrophilic substitution reactions are common, where substituents on the indole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated indole derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(6-Methoxy-1H-indol-3-YL)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Methoxy-1H-indol-3-YL)ethan-1-amine involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. For instance, some indole compounds inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The specific pathways and targets depend on the structural modifications of the indole ring.
Comparison with Similar Compounds
5-Methoxytryptamine: Another indole derivative with similar structural features but different biological activities.
1-(1H-indol-3-yl)ethan-1-one: A related compound with a ketone group instead of an amine.
Uniqueness: 1-(6-Methoxy-1H-indol-3-YL)ethan-1-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(6-methoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C11H14N2O/c1-7(12)10-6-13-11-5-8(14-2)3-4-9(10)11/h3-7,13H,12H2,1-2H3 |
InChI Key |
BGWUEEPZNUCOGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CNC2=C1C=CC(=C2)OC)N |
Origin of Product |
United States |
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